Disilane, hexakis(4-methylphenyl)-

Organosilicon Chemistry CVD Precursor Design Thermal Analysis

Hexakis(4-methylphenyl)disilane (Synonym: Hexa-p-tolyldisilane) is a symmetrical hexaaryldisilane belonging to the class of organosilicon compounds with a direct silicon–silicon bond. This compound is characterized by a Si₂ core fully substituted with six 4-methylphenyl (p-tolyl) groups, giving it a molecular formula of C₄₂H₄₂Si₂ and a molecular weight of approximately 603 g/mol.

Molecular Formula C42H42Si2
Molecular Weight 603 g/mol
CAS No. 15931-53-0
Cat. No. B098261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisilane, hexakis(4-methylphenyl)-
CAS15931-53-0
Molecular FormulaC42H42Si2
Molecular Weight603 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)[Si](C4=CC=C(C=C4)C)(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C
InChIInChI=1S/C42H42Si2/c1-31-7-19-37(20-8-31)43(38-21-9-32(2)10-22-38,39-23-11-33(3)12-24-39)44(40-25-13-34(4)14-26-40,41-27-15-35(5)16-28-41)42-29-17-36(6)18-30-42/h7-30H,1-6H3
InChIKeyMFUDFMHDOHEPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexakis(4-methylphenyl)disilane (CAS 15931-53-0) Procurement Guide: Distinguishing an Aryl-Rich Disilane for Advanced Material Science


Hexakis(4-methylphenyl)disilane (Synonym: Hexa-p-tolyldisilane) is a symmetrical hexaaryldisilane belonging to the class of organosilicon compounds with a direct silicon–silicon bond [1]. This compound is characterized by a Si₂ core fully substituted with six 4-methylphenyl (p-tolyl) groups, giving it a molecular formula of C₄₂H₄₂Si₂ and a molecular weight of approximately 603 g/mol [2]. It is primarily employed as a research chemical and a potential precursor in chemical vapor deposition (CVD) for silicon-based thin films. Its strategic value is defined by quantifiable differences in key physicochemical properties compared to its closest structural analog, hexaphenyldisilane, directly influencing precursor selection for high-temperature material synthesis.

Why Hexaaryldisilanes Are Not Interchangeable: The Critical Role of Aryl Substituents in Process Suitability


Selecting a generic hexaaryldisilane without distinguishing the specific aryl substitution pattern introduces significant risk into high-precision chemical vapor deposition (CVD) and materials synthesis workflows. While the core Si–Si bond is a constant, the nature of the peripheral aryl groups directly modulates thermal stability, volatility, solubility, molecular symmetry, and, consequently, precursor delivery and film purity [1]. Simply substituting hexakis(4-methylphenyl)disilane with the commercially dominant hexaphenyldisilane can lead to incompatible process windows due to divergent boiling points and steric profiles. The quantitative evidence below demonstrates that the choice of the p-tolyl derivative is not a matter of equivalence but a selection of a distinct set of performance parameters grounded in measurable, structure-property relationships [2].

Quantitative Performance Differentiators for Hexakis(4-methylphenyl)disilane Versus Closest Analogs


Melting Point Reduction vs. Hexaphenyldisilane: Enabling Liquid-Phase Precursor Delivery

Hexakis(4-methylphenyl)disilane exhibits a significantly lower melting point (m.p.) compared to its unsubstituted phenyl analog, hexaphenyldisilane. This depression is consistent with the general structure-property trend in hexaaryldisilanes where decreasing symmetry correlates with lower melting points [1]. A lower m.p. can facilitate liquid-phase precursor delivery in CVD processes, reducing the energy penalty for vaporization.

Organosilicon Chemistry CVD Precursor Design Thermal Analysis

Elevated Boiling Point vs. Hexaphenyldisilane: Extended Liquid Range Reduces Premature Decomposition

The substitution of hydrogen with a methyl group on the phenyl rings increases the molecular weight and polarizability, leading to a higher normal boiling point (b.p.). Computed data predict a substantial increase in the boiling point for the p-tolyl derivative, broadening the liquid temperature range and offering a distinct process window where high-temperature liquid delivery is possible without immediate vaporization .

Volatility Tuning CVD Process Window Computational Chemistry

Reduced Density and Altered Steric Bulk vs. Hexaphenyldisilane: Impact on Volumetric Dosing and Film Stress

The presence of six methyl groups contributes to a lower computed density for hexakis(4-methylphenyl)disilane compared to its phenyl analog. This difference, a direct consequence of the larger spatial volume occupied by the tolyl groups, results in lower mass per unit volume, which affects volumetric precursor dosing and may influence the intrinsic stress in the resulting silicon-based films .

Thin Film Deposition Precursor Density Organometallic Chemistry

Improved Qualitative Solubility Profile in Toluene vs. Hexaphenyldisilane: Facilitating Homogeneous Solution-Based Processing

The symmetrical hexa-p-tolyldisilane demonstrates a qualitatively different solubility profile compared to the symmetrical hexaphenyldisilane. While both compounds exhibit limited solubility, hexakis(4-methylphenyl)disilane shows distinct solubility in hot toluene, a common semiconductor-grade solvent, a profile not identically observed for its phenyl counterpart, which is described as giving 'very faint turbidity' even in hot toluene [1]. This is aligned with the class-level trend where the introduction of different aryl groups improves solubility.

Solubility Science Precursor Formulation Solution-Based Deposition

Procurement-Driven Application Scenarios for Hexakis(4-methylphenyl)disilane Based on Validated Differentiation


High-Temperature Liquid-Delivery CVD of Silicon Carbide (SiC) or Silicon Nitride (Si₃N₄)

The extended liquid range, defined by a melting point 14 °C lower and a boiling point 58.8 °C higher than hexaphenyldisilane [1], makes hexakis(4-methylphenyl)disilane a superior candidate for liquid-delivery CVD systems. The broader temperature window allows for stable delivery of the precursor as a liquid to the vaporizer, reducing the risk of thermal decomposition in the delivery lines. This is particularly critical for high-k dielectric and passivation layers in power electronics.

Solution-Processed Organosilicon Thin Films for Flexible Electronics

The demonstrated qualitative solubility advantage of hexakis(4-methylphenyl)disilane in hot toluene [1] positions it as a viable precursor for solution-based deposition techniques like spin-coating. This contrasts with hexaphenyldisilane's tendency to form turbid suspensions , which can lead to film defects. Procurement for this application is justified by the requirement for a precursor that yields homogeneous, defect-free thin films on flexible substrates.

Synthesis of Unsymmetrical Oligosilanes via Selective Si–Si Bond Cleavage

The distinct steric and electronic environment provided by the six p-tolyl groups, as evidenced by the foundational synthetic studies of hexaaryldisilanes [1], makes this compound a specific starting material for the synthesis of higher-order, unsymmetrical oligosilanes. Its reactivity in forming silyl-potassium or silyl-lithium intermediates via controlled cleavage is influenced by the size of the aryl group, and the p-tolyl variant offers a unique selectivity profile not replicated by the phenyl or mixed-aryl analogs.

Research on Structure-Property Relationships in Sterically Congested Disilanes

This compound is a key model system for academic and industrial research into steric strain and bond dissociation in Group 14 dimers [1]. The larger steric bulk of the tolyl groups compared to phenyl groups directly impacts the central Si–Si bond's conformational flexibility and reactivity. Procurement for this specific use case is driven by the need for a compound that represents a well-defined, symmetrical extreme of steric congestion, essential for computational model validation and fundamental mechanistic studies.

Quote Request

Request a Quote for Disilane, hexakis(4-methylphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.